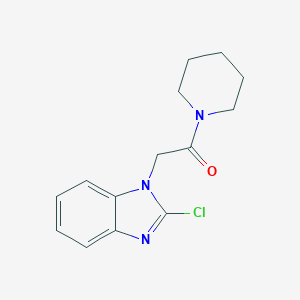
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which could make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to explore its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Finally, research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 2-chloro-1H-benzimidazole with piperidine, followed by the addition of ethyl chloroacetate. This is then followed by a series of reactions involving various reagents, including sodium hydroxide, hydrochloric acid, and potassium hydroxide. The final step involves the purification of the compound through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C14H16ClN3O |
|---|---|
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
2-(2-chlorobenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H16ClN3O/c15-14-16-11-6-2-3-7-12(11)18(14)10-13(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2 |
Clave InChI |
FCJIRNLOQRCSIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
SMILES canónico |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)





![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)